1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
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Overview
Description
1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a nitrophenyl group and a trifluoromethylphenyl group attached to the piperazine ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines or by the reduction of pyrazine derivatives.
Introduction of the nitrophenyl group: This step often involves nitration reactions where a phenyl group is nitrated using nitric acid and sulfuric acid.
Attachment of the trifluoromethylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction rates and yields. The process would also include purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine depends on its interaction with molecular targets. The nitrophenyl and trifluoromethylphenyl groups can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the trifluoromethylphenyl group.
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine: Lacks the nitrophenyl group.
1-(4-Aminophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine: Contains an amino group instead of a nitro group.
Uniqueness
1-(4-Nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the nitrophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)17-4-2-1-3-14(17)13-22-9-11-23(12-10-22)15-5-7-16(8-6-15)24(25)26/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXSUADCBVPQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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